

# Pretomanid-D5: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest		
Compound Name:	Pretomanid-D5	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of **Pretomanid-D5**, a deuterated analog of the anti-tuberculosis drug Pretomanid. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

#### Introduction

Pretomanid, also known as PA-824, is a nitroimidazooxazine antimycobacterial agent that has been approved for the treatment of multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1] **Pretomanid-D5** is a stable, isotopically labeled version of Pretomanid, where five hydrogen atoms have been replaced by deuterium. Such deuterated compounds are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, as they can be used as internal standards for quantitative analysis by mass spectrometry.[2]

#### **Chemical Structure**

The chemical structure of **Pretomanid-D5** is characterized by a nitroimidazooxazine core. The five deuterium atoms are located on the oxazine ring, as depicted in the structure below.

Chemical Name: (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b] [2][3]oxazine-d5



SMILES: FC(F)(F)OC(C=C1)=CC=C1CO[C@@]2([2H])C([2H])([2H])OC3=NC(--INVALID-LINK--=O)=CN3C2([2H])[2H][2]

## Physicochemical and Pharmacokinetic Properties of Pretomanid

While specific quantitative data for **Pretomanid-D5** is not readily available in the public domain, the physicochemical and pharmacokinetic properties of the parent compound, Pretomanid, are well-documented and provide a crucial reference.

Property	Value	Reference
Molecular Formula	C14H12F3N3O5	[4]
Molecular Weight	359.26 g/mol	[1]
Cmax (200 mg, single dose)	1.7 μg/mL	[4]
Tmax (fed or unfed)	4-5 hours	[4]
AUC (200 mg, fasted)	~28.1 µg•hr/mL	[4]
AUC (200 mg, fed)	~51.6 µg∙hr/mL	[4]
Plasma Protein Binding	~86.4%	[3]
Volume of Distribution (fasted)	~180 ± 51.3 L	[4]
Clearance (fasted)	~7.6 L/h	[4]

Biological Activity (MIC)	Value (µg/mL)	Reference
M. tuberculosis (drug- susceptible & resistant)	0.005 - 0.48	[5]
M. bovis, M. africanum, M. pinnipedii	<0.0312 - 0.125	[5]
M. ulcerans	≤4 to ≥16	[5]
M. canettii	8	[5]



## **Synthesis of Pretomanid**

The synthesis of Pretomanid has been approached through various routes, often starting from nitroimidazole derivatives and chiral building blocks. The synthesis of **Pretomanid-D5** would follow a similar pathway, utilizing deuterated starting materials. A representative synthetic approach is detailed below, based on published literature.[6][7]

## **General Synthetic Scheme**

A common strategy involves the coupling of a protected chiral glycidol derivative with a 2-halo-4-nitroimidazole, followed by the introduction of the trifluoromethoxybenzyl side chain and subsequent cyclization.

## **Experimental Protocol (Representative)**

Step 1: Synthesis of 2-bromo-4-nitro-1H-imidazole

This key intermediate can be prepared from 4-nitroimidazole through bromination.[7] Milder and safer methods have been developed to avoid the use of hazardous reagents.[7]

Step 2: Coupling with a Protected (R)-Glycidol Derivative

(R)-glycidol, protected with a suitable group such as tert-butyldimethylsilyl (TBS), is reacted with 2-bromo-4-nitro-1H-imidazole.[6] The choice of protecting group is critical to minimize side reactions.[6] For the synthesis of **Pretomanid-D5**, a deuterated (R)-glycidol-d5 would be used in this step.

Step 3: Introduction of the Side Chain

The resulting secondary alcohol is then alkylated with 4-(trifluoromethoxy)benzyl bromide to introduce the side chain.[8]

Step 4: Deprotection and Cyclization

The protecting group is removed, and the molecule undergoes intramolecular cyclization to form the final Pretomanid product.[6] This step is often performed as a one-pot reaction.[6]

## **Mechanism of Action of Pretomanid**



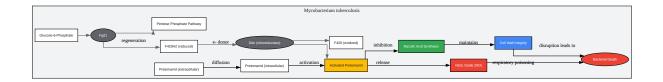
Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. Its mechanism of action is twofold, targeting both replicating and non-replicating bacteria.[9]

- Aerobic (Replicating) Conditions: Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5]
- Anaerobic (Non-replicating) Conditions: It acts as a respiratory poison through the release of nitric oxide.[9]

The activation of Pretomanid is a critical step in its mechanism. It is activated by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of cofactor F420 (F420H2).[1][9] The regeneration of F420H2 is linked to the pentose phosphate pathway.[10]

#### **Visualizations**

#### **Pretomanid Activation and Mechanism of Action**

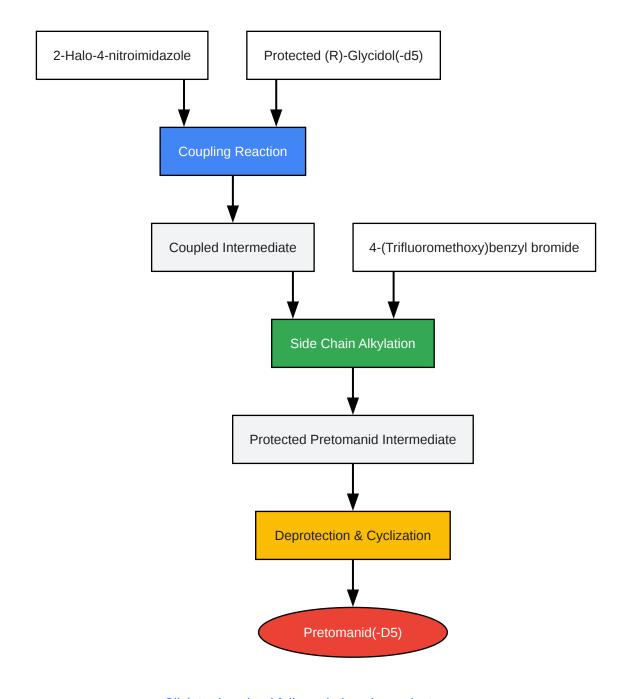


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Caption: Pretomanid activation pathway and dual mechanism of action.

## **General Synthetic Workflow for Pretomanid**





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Caption: A generalized workflow for the synthesis of Pretomanid and its deuterated analog.

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